(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide (S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17378174
InChI: InChI=1S/C14H28N4OS/c1-14(2,3)11(12(19)16-4)18-13(20)17-10-8-6-5-7-9(10)15/h9-11H,5-8,15H2,1-4H3,(H,16,19)(H2,17,18,20)/t9-,10-,11-/m1/s1
SMILES:
Molecular Formula: C14H28N4OS
Molecular Weight: 300.47 g/mol

(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide

CAS No.:

Cat. No.: VC17378174

Molecular Formula: C14H28N4OS

Molecular Weight: 300.47 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide -

Specification

Molecular Formula C14H28N4OS
Molecular Weight 300.47 g/mol
IUPAC Name (2S)-2-[[(1R,2R)-2-aminocyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide
Standard InChI InChI=1S/C14H28N4OS/c1-14(2,3)11(12(19)16-4)18-13(20)17-10-8-6-5-7-9(10)15/h9-11H,5-8,15H2,1-4H3,(H,16,19)(H2,17,18,20)/t9-,10-,11-/m1/s1
Standard InChI Key UZZFPTCWBKWFKF-GMTAPVOTSA-N
Isomeric SMILES CC(C)(C)[C@@H](C(=O)NC)NC(=S)N[C@@H]1CCCC[C@H]1N
Canonical SMILES CC(C)(C)C(C(=O)NC)NC(=S)NC1CCCCC1N

Introduction

(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide is a chiral organocatalyst, characterized by its unique molecular structure that includes a thiourea group and a chiral amine derived from cyclohexane. This compound is significant in various scientific applications, particularly in organic synthesis and pharmaceutical chemistry, due to its ability to facilitate reactions without the need for metal catalysts.

Mechanism of Action

The mechanism of action for this compound involves non-covalent interactions that stabilize transition states, enhancing its utility in synthetic applications. This ability to control stereochemistry is vital in asymmetric synthesis, where precise control over molecular chirality is required.

Applications in Organic Synthesis

(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamide is primarily used in organic synthesis due to its effectiveness as an organocatalyst. It facilitates reactions such as asymmetric additions and cyclizations, providing high enantioselectivity without the need for metal catalysts.

Examples of Reactions

  • Asymmetric Additions: This compound can catalyze the addition of nucleophiles to electrophiles with high stereocontrol.

  • Cyclizations: It can facilitate intramolecular cyclizations, leading to chiral cyclic compounds.

Availability and Suppliers

The compound is commercially available from several suppliers, including Santa Cruz Biotechnology and ChemScene LLC. It is also cataloged under the CAS number 479423-21-7 for identification in chemical databases.

Related Compounds

A related compound is (S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamide, which differs by the presence of a benzyl group instead of a hydrogen atom on the nitrogen atom. This modification can affect its reactivity and solubility properties .

Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N,3,3-trimethylbutanamideC21H34N4OS390.59 g/mol479423-21-7
(S)-2-(3-((1R,2R)-2-Aminocyclohexyl)thioureido)-N-benzyl-N,3,3-trimethylbutanamideC21H34N4OS390.59 g/mol479423-21-7

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